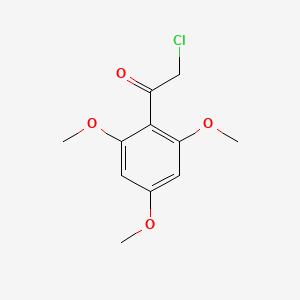
2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone
Übersicht
Beschreibung
2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone is an organic compound characterized by the presence of a chloro group and a trimethoxyphenyl group attached to an ethanone backbone. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone typically involves the chlorination of 1-(2,4,6-trimethoxyphenyl)ethanone. One common method is the reaction of 1-(2,4,6-trimethoxyphenyl)ethanone with thionyl chloride (SOCl₂) under reflux conditions, which introduces the chloro group at the alpha position of the ethanone moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(2,4,6-trimethoxyphenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2,4,6-trimethoxyphenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Synthetic Organic Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-(2,4,6-Trimethoxyphenyl)ethanone: Lacks the chloro group but shares the trimethoxyphenyl moiety.
2,4,6-Trimethoxyacetophenone: Similar structure but with an acetophenone backbone instead of ethanone.
2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone: Contains hydroxyl groups instead of methoxy groups.
Uniqueness: 2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone is unique due to the presence of both the chloro and trimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The chloro group enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions, while the trimethoxyphenyl group contributes to its potential biological activities .
Eigenschaften
IUPAC Name |
2-chloro-1-(2,4,6-trimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-14-7-4-9(15-2)11(8(13)6-12)10(5-7)16-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJFFNYREINBNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368700 | |
| Record name | 2-chloro-1-(2,4,6-trimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35543-30-7 | |
| Record name | 2-chloro-1-(2,4,6-trimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



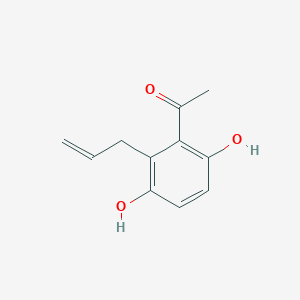
![1-[2-Hydroxy-4-(oxiran-2-ylmethoxy)-3-propylphenyl]ethan-1-one](/img/structure/B1620826.png)
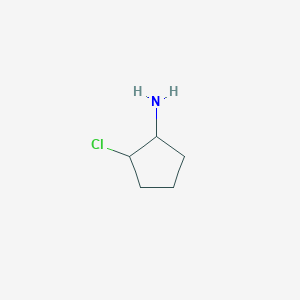
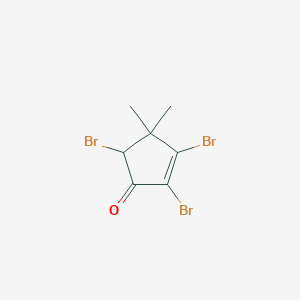
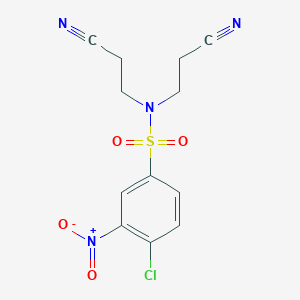
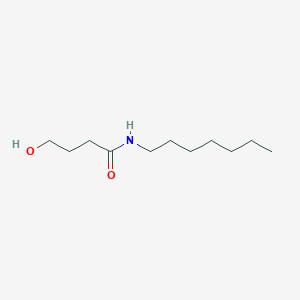
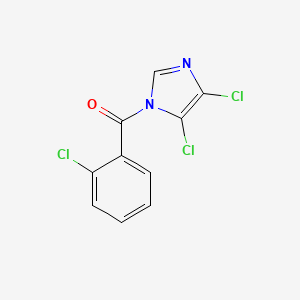

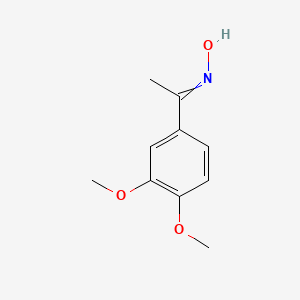
![N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline](/img/structure/B1620838.png)
![2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1620840.png)
![2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate](/img/structure/B1620842.png)
![Ethyl 2-[(2,6-dichloropyridin-4-yl)carbamoylsulfanyl]acetate](/img/structure/B1620844.png)
